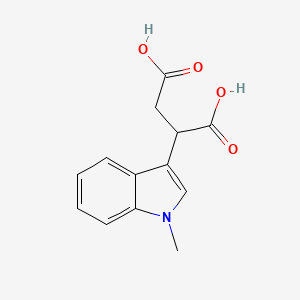

2-(1-methyl-1H-indol-3-yl)succinic acid

Description

2-(1-methyl-1H-indol-3-yl)succinic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .

Properties

IUPAC Name |

2-(1-methylindol-3-yl)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-14-7-10(8-4-2-3-5-11(8)14)9(13(17)18)6-12(15)16/h2-5,7,9H,6H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEBCRUNWSUUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)succinic acid typically involves the reaction of 1-methylindole with succinic anhydride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to optimize yield and purity. The use of green chemistry principles, such as biocatalysis and solvent-free reactions, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Reactivity of Carboxylic Acid Groups

The succinic acid moiety undergoes classical acid-derived reactions:

Amide Formation

Reaction with amines produces bioactive derivatives. For example:

| Amine Reactant | Product Structure | Biological Activity (IC₅₀) | Source |

|---|---|---|---|

| β-Alanine | 3-(5-Fluoroindolyl)succinamide | IDO-1 inhibition: 0.20 μM | |

| ε-Aminocaproic acid | Long-chain succinamides | Antimicrobial activity |

Key conditions: EDC/HOBt coupling in DMF at 0–25°C .

Esterification

Methanol/H₂SO₄ yields methyl esters, used as intermediates for further modifications:

Salt Formation

Neutralization with bases like NaOH forms sodium salts, improving aqueous solubility .

Indole Ring Reactivity

The 1-methylindole moiety participates in:

Electrophilic Substitution

-

5-Position Halogenation : Reaction with NBS or I₂/KIO₃ introduces halogens (e.g., 5-bromo derivatives) .

-

Methoxy Group Introduction : Using Cu(OAc)₂ and O₂ at 60°C .

Condensation Reactions

-

With anthranilamides : Forms quinazolinone derivatives under acidic conditions (e.g., p-TSA in CH₃CN) .

-

With indole-3-carbaldehydes : Produces Z-configured methylidene derivatives (δ 7.95–8.10 ppm in ¹H-NMR) .

Biological Activity of Derivatives

Derivatives show marked pharmacological properties:

Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

2-(1-methyl-1H-indol-3-yl)succinic acid has garnered attention for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Similar indole derivatives have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies indicate that modifications to the indole structure can enhance antibacterial efficacy, suggesting that 2-(1-methyl-1H-indol-3-yl)succinic acid may also exhibit such properties .

- Anticancer Potential : Research on related compounds indicates that they may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, analogues have been shown to interact with cellular pathways that regulate oxidative stress and apoptosis.

Biological Research

The compound is studied for its biochemical interactions and effects on cellular functions:

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various indole derivatives, including 2-(1-methyl-1H-indol-3-yl)succinic acid. The results indicated that compounds with similar structures exhibited varying degrees of effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, demonstrating significant antibacterial activity in some derivatives .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.56 | Staphylococcus aureus |

| Compound B | 4.17 | Escherichia coli |

Case Study 2: Anticancer Activity in Hepatocellular Carcinoma

In vitro studies on related indole compounds showed that they could inhibit the growth of hepatocellular carcinoma cells in a dose-dependent manner. These findings suggest that 2-(1-methyl-1H-indol-3-yl)succinic acid may possess similar anticancer properties, warranting further investigation into its therapeutic potential.

Industrial Applications

In addition to its research applications, 2-(1-methyl-1H-indol-3-yl)succinic acid is utilized in:

- Material Science : As a precursor in the synthesis of dyes and pigments due to its unique chemical structure.

- Pharmaceutical Development : It serves as a building block for synthesizing more complex therapeutic agents, particularly those targeting microbial infections and cancer.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)succinic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

1-methylindole-3-carboxaldehyde: Used in the synthesis of other indole derivatives.

Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

2-(1-methyl-1H-indol-3-yl)succinic acid is unique due to its specific structure, which combines the indole ring with a succinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-(1-methyl-1H-indol-3-yl)succinic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of an indole moiety linked to a succinic acid derivative. The indole structure is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The succinic acid component may enhance solubility and bioavailability, making it a suitable candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 2-(1-methyl-1H-indol-3-yl)succinic acid. Research indicates that compounds with similar structures exhibit significant antibacterial effects against a range of pathogens. For example, derivatives of indole have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli .

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 250 |

| Bacillus cereus | Inhibition | 200 |

| Escherichia coli | Inhibition | 300 |

Anti-inflammatory Activity

The anti-inflammatory properties of related indole compounds have been well-documented. For instance, studies have shown that certain indole derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests that 2-(1-methyl-1H-indol-3-yl)succinic acid may also possess similar anti-inflammatory effects, potentially making it useful in treating inflammatory diseases .

The biological activity of 2-(1-methyl-1H-indol-3-yl)succinic acid may be attributed to several mechanisms:

- Cytokine Inhibition : By inhibiting cytokine production, the compound may reduce inflammation and modulate immune responses.

- Antibacterial Mechanisms : The indole structure can interfere with bacterial protein synthesis and disrupt cell membrane integrity, leading to bacterial cell death .

- Biofilm Disruption : Some indole derivatives have shown the ability to inhibit biofilm formation, which is crucial for the virulence of many bacterial pathogens .

Case Studies

Several studies have investigated the biological activity of compounds similar to 2-(1-methyl-1H-indol-3-yl)succinic acid:

- Study on Indole Derivatives : A study demonstrated that specific indole derivatives exhibited potent antimicrobial activity with MIC values ranging from 0.56 to 4.17 µM against various bacterial strains .

- Anti-inflammatory Research : Another study reported that derivatives significantly inhibited pro-inflammatory cytokine production in PBMC cultures, suggesting potential therapeutic applications in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.